5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole and triazole rings. Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: Functional groups can be substituted to create derivatives with different properties
Common Reagents and Conditions
Reagents such as sodium borohydride and lithium aluminum hydride are frequently used in reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(anilinomethyl)phenol
Uniqueness
Compared to similar compounds, 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and ring structures. This uniqueness contributes to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C23H24N6O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H24N6O4/c1-4-32-18-11-7-5-9-15(18)23-26-17(14(2)33-23)13-29-21(24)20(27-28-29)22(30)25-16-10-6-8-12-19(16)31-3/h5-12H,4,13,24H2,1-3H3,(H,25,30) |
InChI Key |
QDLZZNQAUJBJAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)N |
Origin of Product |
United States |
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